
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with two diethyl groups and two trimethylsilyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The general reaction scheme is as follows:
Step 1: Benzamide is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: Diethylamine is added to the solution, followed by the slow addition of trimethylsilyl chloride.
Step 3: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethyl groups contribute to the compound’s stability and reactivity. The benzamide core interacts with specific enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
Benzamide, N,N-diethyl-: Lacks the trimethylsilyl groups.
Benzamide, N,N-diethyl-2,4-bis(trimethylsilyl)-: Similar but with different positions of trimethylsilyl groups.
Uniqueness
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
85370-88-3 |
|---|---|
Molekularformel |
C17H31NOSi2 |
Molekulargewicht |
321.6 g/mol |
IUPAC-Name |
N,N-diethyl-2,6-bis(trimethylsilyl)benzamide |
InChI |
InChI=1S/C17H31NOSi2/c1-9-18(10-2)17(19)16-14(20(3,4)5)12-11-13-15(16)21(6,7)8/h11-13H,9-10H2,1-8H3 |
InChI-Schlüssel |
XUHBRRCYFISBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)

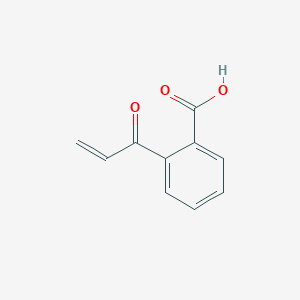

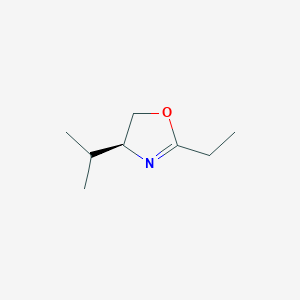
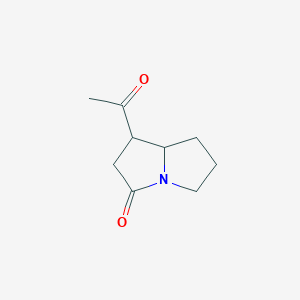
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
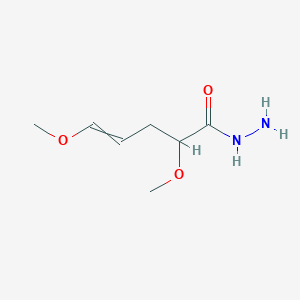

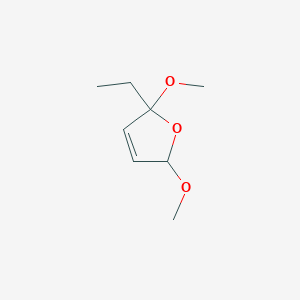
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
